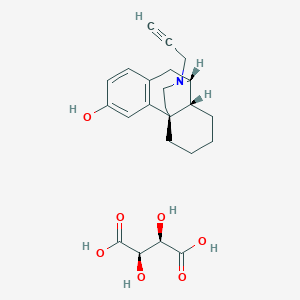
(-)-17-(2-Propynyl)morphinan-3-ol tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: is a chemical compound that belongs to the morphinan class of molecules. These compounds are known for their complex structures and significant biological activities. The tartrate form indicates that the compound is combined with tartaric acid, which can influence its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-(2-Propynyl)morphinan-3-ol tartrate typically involves multiple steps, starting from simpler precursors. The key steps might include:
Formation of the Morphinan Core: This can be achieved through a series of cyclization reactions.
Introduction of the Propynyl Group: This step might involve the use of propargyl bromide under basic conditions.
Formation of the Tartrate Salt: The final step involves reacting the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride could be used.
Substitution: Nucleophilic substitution reactions could be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(-)-17-(2-Propynyl)morphinan-3-ol tartrate:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as pain management.
Industry: Use in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (-)-17-(2-Propynyl)morphinan-3-ol tartrate would involve its interaction with specific molecular targets, such as receptors or enzymes. The propynyl group might influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known pain reliever.
Codeine: Another opioid used for pain and cough relief.
Naloxone: An opioid antagonist used to reverse overdoses.
Uniqueness
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: might have unique properties due to the presence of the propynyl group and the tartrate salt form, which could influence its pharmacokinetics and pharmacodynamics.
Propriétés
Numéro CAS |
63868-30-4 |
|---|---|
Formule moléculaire |
C23H29NO7 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-ynyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H23NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h1,6-7,13,16,18,21H,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 |
Clé InChI |
POXLPJJPQCGJHL-ZTMWJVNESA-N |
SMILES isomérique |
C#CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C#CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



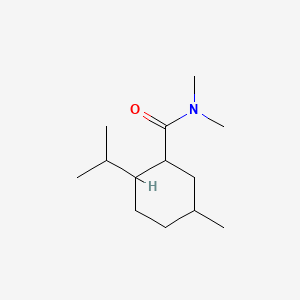
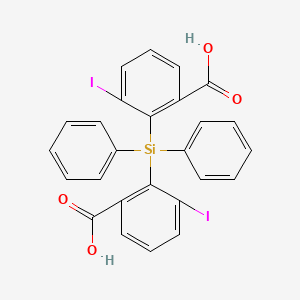


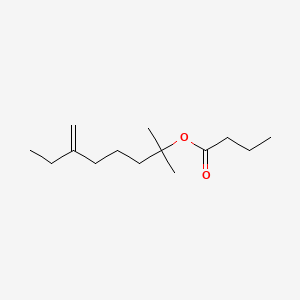


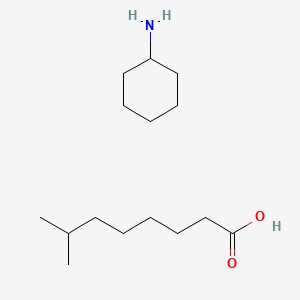

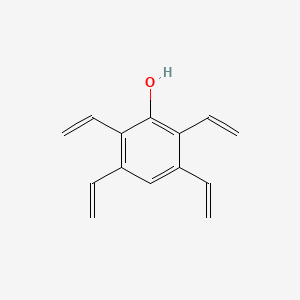


![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
